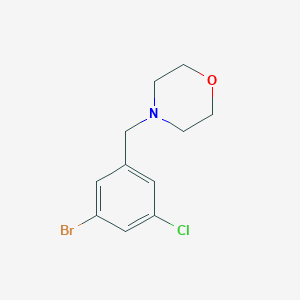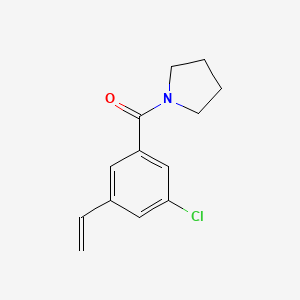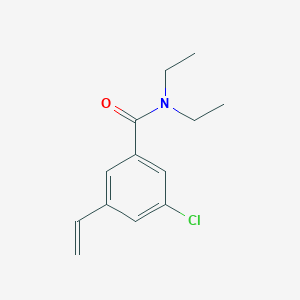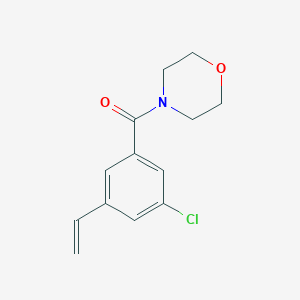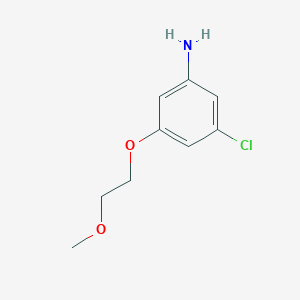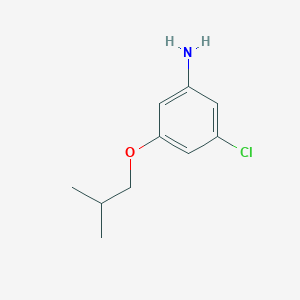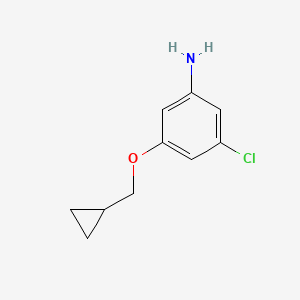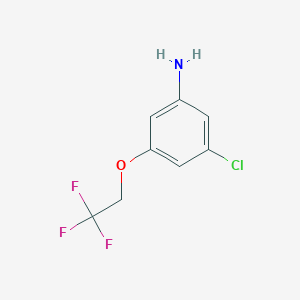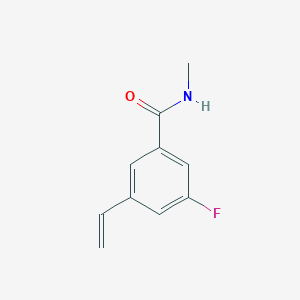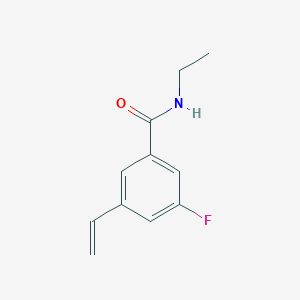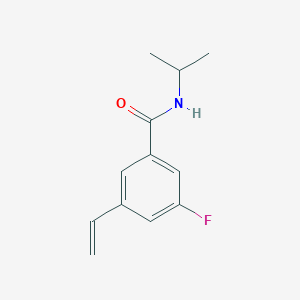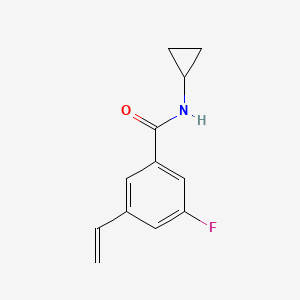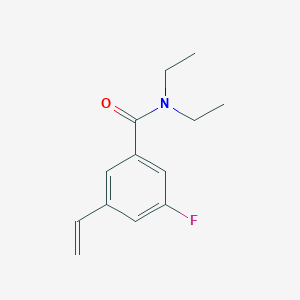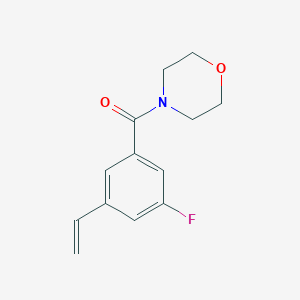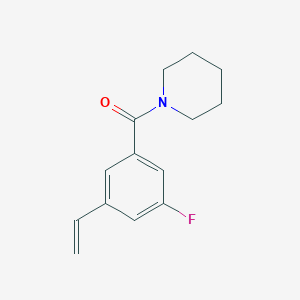
(3-Fluoro-5-vinylphenyl)(piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Fluoro-5-vinylphenyl)(piperidin-1-yl)methanone is an organic compound that features a fluorinated aromatic ring, a vinyl group, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-5-vinylphenyl)(piperidin-1-yl)methanone typically involves the following steps:
Formation of the Fluorinated Aromatic Intermediate: This can be achieved through electrophilic aromatic substitution reactions where a fluorine atom is introduced to the aromatic ring.
Attachment of the Piperidine Moiety: This step involves the formation of a carbon-nitrogen bond, often through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Types of Reactions:
Oxidation: The vinyl group can undergo oxidation to form aldehydes or carboxylic acids.
Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of (3-Fluoro-5-vinylphenyl)carboxylic acid.
Reduction: Formation of (3-Fluoro-5-vinylphenyl)(piperidin-1-yl)methanol.
Substitution: Formation of (3-Amino-5-vinylphenyl)(piperidin-1-yl)methanone.
Scientific Research Applications
(3-Fluoro-5-vinylphenyl)(piperidin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential pharmacological properties, including as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Fluoro-5-vinylphenyl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity through hydrogen bonding or electrostatic interactions, while the piperidine moiety can modulate the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
- (3-Fluoro-5-ethylphenyl)(piperidin-1-yl)methanone
- (3-Fluoro-5-vinylphenyl)(morpholin-4-yl)methanone
- (3-Fluoro-5-vinylphenyl)(pyrrolidin-1-yl)methanone
Comparison:
- (3-Fluoro-5-ethylphenyl)(piperidin-1-yl)methanone: Similar structure but with an ethyl group instead of a vinyl group, which may affect its reactivity and binding properties.
- (3-Fluoro-5-vinylphenyl)(morpholin-4-yl)methanone: Contains a morpholine ring instead of piperidine, which can influence its solubility and pharmacokinetics.
- (3-Fluoro-5-vinylphenyl)(pyrrolidin-1-yl)methanone: Features a pyrrolidine ring, potentially altering its biological activity and stability.
The uniqueness of (3-Fluoro-5-vinylphenyl)(piperidin-1-yl)methanone lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.
Properties
IUPAC Name |
(3-ethenyl-5-fluorophenyl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO/c1-2-11-8-12(10-13(15)9-11)14(17)16-6-4-3-5-7-16/h2,8-10H,1,3-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BELZCNAAIBMLKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=CC(=C1)F)C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
